REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:11]2[C:21]3[N:20]4[C:16](=[CH:17][CH:18]=[CH:19]4)[C:15](=[O:22])[C:14]=3[S:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:11]2[C:21]3[N:20]4[C:16](=[CH:17][CH:18]=[CH:19]4)[C:15](=[O:22])[C:14]=3[S:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3.4|
|
Name
|
compound
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CSC=2C(C3=CC=CN3C21)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the residue is stirred in water for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield red crystals
|
Type
|
FILTRATION
|
Details
|
After filtration, chromatography on silica gel (chloroform)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1OC)C1=CSC=2C(C3=CC=CN3C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |